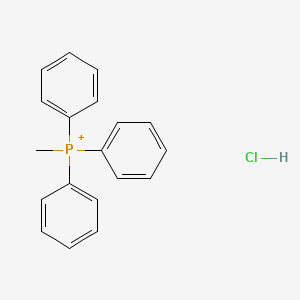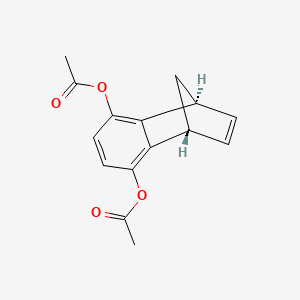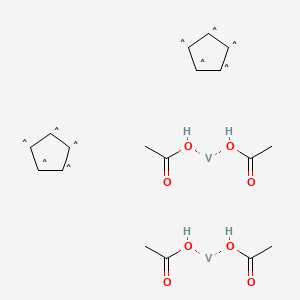
(1R)-(-)-Nopol benzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(-)-Nopol benzyl ether is an organic compound that belongs to the class of ethers. It is derived from (1R)-(-)-Nopol, a naturally occurring monoterpene alcohol, and benzyl alcohol. This compound is known for its pleasant fragrance and is often used in the fragrance industry. Its unique structure and properties make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing (1R)-(-)-Nopol benzyl ether is through the Williamson ether synthesis. This involves the reaction of (1R)-(-)-Nopol with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as silver oxide (Ag2O) can be used to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions: (1R)-(-)-Nopol benzyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ether can lead to the formation of alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alkyl halides, tosylates, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the electrophile used
科学的研究の応用
(1R)-(-)-Nopol benzyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents
作用機序
The mechanism of action of (1R)-(-)-Nopol benzyl ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
(1R)-(-)-Nopol: The parent compound, which is a monoterpene alcohol.
Benzyl Alcohol: A simple aromatic alcohol used in the synthesis of benzyl ethers.
Other Benzyl Ethers: Compounds like benzyl phenyl ether and benzyl methyl ether.
Uniqueness: (1R)-(-)-Nopol benzyl ether is unique due to its chiral nature and the combination of a monoterpene structure with a benzyl ether group. This gives it distinct physical and chemical properties compared to other benzyl ethers. Its pleasant fragrance and potential biological activities further distinguish it from similar compounds .
特性
分子式 |
C18H24O |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
(1R,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1 |
InChIキー |
VZTCOMJNYWLOOB-IRXDYDNUSA-N |
異性体SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCOCC3=CC=CC=C3)C |
正規SMILES |
CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)








